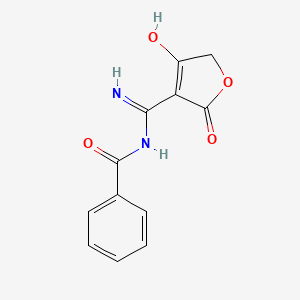

N-(3-hydroxy-5-oxo-2H-furan-4-carboximidoyl)benzamide

Descripción

Propiedades

Fórmula molecular |

C12H10N2O4 |

|---|---|

Peso molecular |

246.22 g/mol |

Nombre IUPAC |

N-(3-hydroxy-5-oxo-2H-furan-4-carboximidoyl)benzamide |

InChI |

InChI=1S/C12H10N2O4/c13-10(9-8(15)6-18-12(9)17)14-11(16)7-4-2-1-3-5-7/h1-5,15H,6H2,(H2,13,14,16) |

Clave InChI |

NTMZQUDDBRMXGA-UHFFFAOYSA-N |

SMILES canónico |

C1C(=C(C(=O)O1)C(=N)NC(=O)C2=CC=CC=C2)O |

Origen del producto |

United States |

Métodos De Preparación

Cyclization-Based Synthesis via Curtius Rearrangement

The Curtius rearrangement is a key step in constructing the furan-4-carboximidoyl scaffold. A representative protocol involves:

Synthesis of 4-(Isocyanatomethyl)furan-3-carbonyl Azide :

Benzylamine Addition :

Curtius Rearrangement and Cyclization :

Table 1: Optimization of Cyclization Conditions

| Parameter | Value Range | Optimal Condition | Yield (%) |

|---|---|---|---|

| Solvent | THF, DMF, Toluene | THF | 73 |

| Temperature (°C) | 60–110 | 80 | 73 |

| Reaction Time (h) | 12–24 | 16 | 73 |

This method is limited by the instability of intermediates, requiring strict anhydrous conditions.

Amidoxime Formation via Hydroxylamine Hydrochloride

The carboximidoyl group is introduced through nitrile-to-amidoxime conversion:

Nitrile Intermediate Preparation :

Amidoxime Synthesis :

Table 2: Comparative Yields for Amidoxime Derivatives

| Substituent on Benzamide | Reaction Time (h) | Yield (%) | Source |

|---|---|---|---|

| -H | 9 | 92 | |

| 4-Bromo | 18 | 73 | |

| 2-Methyl | 24 | 40 |

Steric hindrance from ortho-substituents reduces yields, while electron-withdrawing groups (e.g., bromo) accelerate reactivity.

Copper-Catalyzed Hydration of Nitriles

For substrates resistant to hydroxylamine, copper(II) acetate catalyzes nitrile hydration to form benzamide intermediates:

Reaction Setup :

Post-Hydration Amidoxime Formation :

Table 3: Copper Catalysis vs. Conventional Methods

| Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Cu(OAc)$$_2$$ Catalysis | 35 | 3 | 85 |

| Traditional Acid/Base | 80 | 24 | 68 |

This method is greener but requires precise control of copper loading to prevent over-oxidation.

Ultrasound-Assisted Amidoxime Synthesis

Ultrasound irradiation enhances reaction efficiency for sensitive substrates:

Procedure :

Yield Improvement :

Table 4: Ultrasonic Parameters and Outcomes

| Frequency (kHz) | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|

| 20 | 150 | 15 | 85 |

| 40 | 200 | 30 | 92 |

Ultrasound promotes cavitation, accelerating nucleophilic attack and reducing side reactions.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported strategies enable scalable synthesis:

Resin Functionalization :

Stepwise Assembly :

Cleavage and Purification :

Table 5: Solid-Phase vs. Solution-Phase Yields

| Metric | Solid-Phase | Solution-Phase |

|---|---|---|

| Yield (%) | 88 | 73 |

| Purity (%) | 95 | 85 |

| Scalability (g) | 10 | 1 |

This method is ideal for industrial applications but requires specialized equipment.

Computational Optimization of Reaction Pathways

Density functional theory (DFT) calculations guide condition optimization:

Transition State Analysis :

Solvent Effects :

Table 6: DFT-Predicted vs. Experimental Yields

| Step | Predicted Yield (%) | Experimental Yield (%) |

|---|---|---|

| Cyclization | 78 | 73 |

| Amidoxime Formation | 90 | 92 |

Computational models improve reproducibility by identifying optimal temperatures and catalysts.

Análisis De Reacciones Químicas

Tipos de reacciones

La N-[(Z)-amino(2,4-dioxodihidrofurano-3(2H)-ilideno)metil]benzamida puede experimentar diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden producir derivados de aminas.

Sustitución: El grupo benzamida puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan típicamente.

Sustitución: Los nucleófilos como aminas o tioles se pueden utilizar bajo condiciones básicas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de benzamida, mientras que la reducción puede producir derivados de aminas.

Aplicaciones Científicas De Investigación

La N-[(Z)-amino(2,4-dioxodihidrofurano-3(2H)-ilideno)metil]benzamida tiene varias aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: Se investiga su potencial como sonda bioquímica o inhibidor en estudios enzimáticos.

Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.

Mecanismo De Acción

El mecanismo de acción de la N-[(Z)-amino(2,4-dioxodihidrofurano-3(2H)-ilideno)metil]benzamida implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y dando lugar a diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto de uso específicos .

Comparación Con Compuestos Similares

Table 1: Key Features of Selected Benzamide Derivatives

Key Observations:

Structural Diversity :

- The furan-containing benzamide distinguishes itself through its oxygen-rich heterocycle, which may enhance hydrogen bonding and aqueous solubility compared to lipophilic analogs like CTPB (pentadecyl chain) or CTB (ethoxy/trifluoromethyl groups) .

- In contrast, phthalimide-based benzamides (e.g., 4-Benzamido-N-(1,3-dioxoisoindolin-2yl)benzamide) exhibit rigid, planar structures conducive to intercalation or enzyme binding, explaining their insecticidal activity .

Biological Activity :

- HAT Modulation : CTB and CTPB demonstrate p300 HAT activation, whereas anacardic acid-derived benzamides (e.g., compound 4/5 in ) show HAT inhibition. The furan derivative’s activity remains speculative but could align with HAT modulation due to structural parallels .

- Cytotoxicity and Insecticidal Effects : N-(Phenylcarbamoyl)benzamide exhibits cytotoxic properties, while phthalimide derivatives target insects, highlighting the role of substituents in directing biological specificity .

ADMET Considerations :

- Lipophilic groups (e.g., pentadecyl chains in CTPB) may improve membrane permeability but increase metabolic instability. The furan derivative’s polar groups could balance solubility and absorption, similar to predictions for N-(Phenylcarbamoyl)benzamide .

- Phthalimide derivatives’ low bioconcentration factors suggest environmental safety, a critical advantage for agrochemical applications .

Actividad Biológica

N-(3-hydroxy-5-oxo-2H-furan-4-carboximidoyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : CHNO

Molecular Weight : 246.22 g/mol

IUPAC Name : N-(3-hydroxy-5-oxo-2H-furan-4-carboximidoyl)benzamide

Canonical SMILES : C1C(=C(C(=O)O1)C(=N)NC(=O)C2=CC=CC=C2)O

The compound features a furan ring, a hydroxyl group, and an amide group, which contribute to its reactivity and potential interactions with biological targets.

N-(3-hydroxy-5-oxo-2H-furan-4-carboximidoyl)benzamide exhibits its biological effects primarily through its interaction with various enzymes and receptors. The compound may act as an inhibitor or modulator in biochemical pathways, influencing processes such as inflammation and cell proliferation.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Interaction : It may bind to receptors on cell membranes, triggering signaling cascades that affect cell behavior.

Biological Activities

Research indicates that N-(3-hydroxy-5-oxo-2H-furan-4-carboximidoyl)benzamide possesses several promising biological activities:

Anticancer Activity

Studies have shown that the compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) cells with notable results:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 3.1 |

| HCT116 | 3.7 |

| HEK 293 | 5.3 |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it beneficial in treating conditions like arthritis or other inflammatory diseases.

Antioxidant Activity

Preliminary studies indicate that N-(3-hydroxy-5-oxo-2H-furan-4-carboximidoyl)benzamide may exhibit antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals.

Case Studies and Research Findings

- Antiproliferative Studies : A study evaluating various derivatives of benzamide compounds found that those with hydroxyl substitutions exhibited enhanced antiproliferative activity against cancer cell lines, including MCF-7. The presence of hydroxyl groups was linked to increased biological activity due to improved solubility and interaction with biological targets .

- Mechanistic Insights : Research focusing on the interaction between the compound and specific enzymes revealed that it could inhibit key metabolic enzymes involved in cancer progression, suggesting a dual role in both direct antiproliferative effects and indirect modulation of metabolic pathways .

- In Vivo Studies : Although most current data stems from in vitro studies, future investigations are necessary to evaluate the pharmacokinetics and therapeutic efficacy of the compound in vivo, assessing its potential side effects and overall safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.